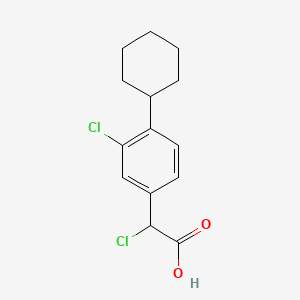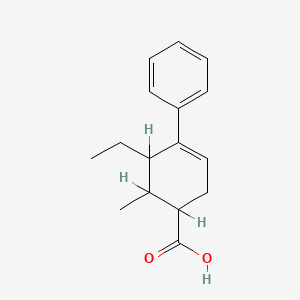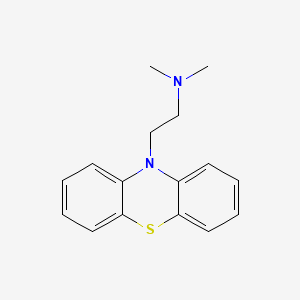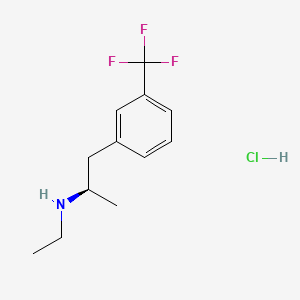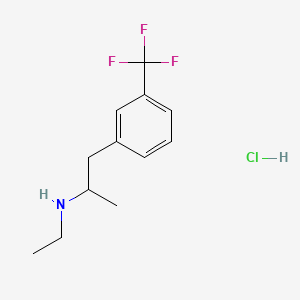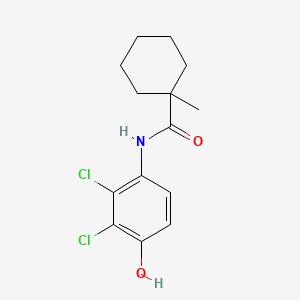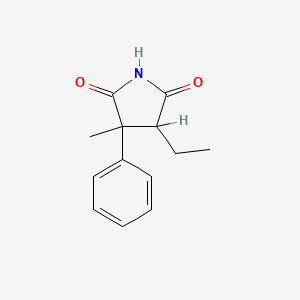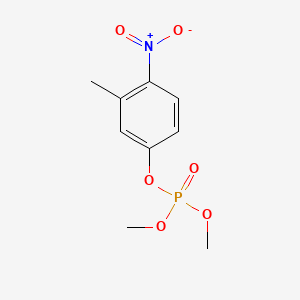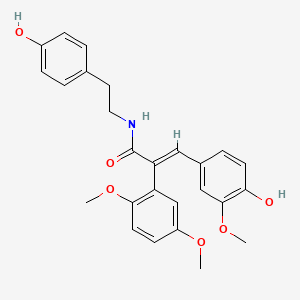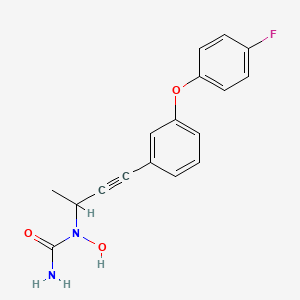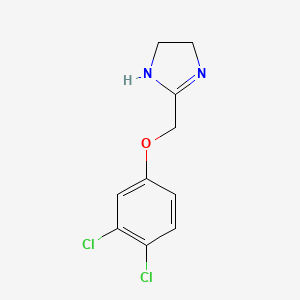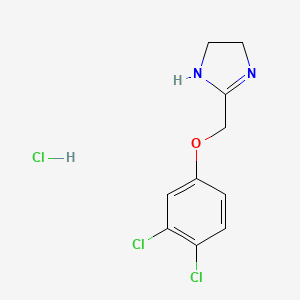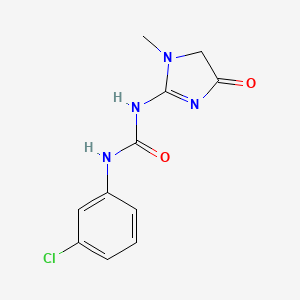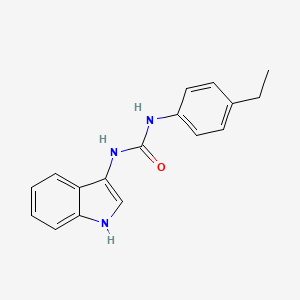
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea
概要
説明
H-151は、インターフェロン遺伝子刺激因子(STING)の強力で選択的な共有結合性拮抗薬です。これは、STINGの膜貫通システイン残基(91位)に共有結合することにより阻害作用を発揮する合成インドール誘導体です。 この化合物は、インビトロおよびインビボの両方で有意な阻害活性を示しており、免疫学および炎症の研究において貴重なツールとなっています .
準備方法
合成経路と反応条件
H-151は、インドール誘導体を用いた一連の化学反応によって合成されます。合成経路は通常、インドールコアの形成、続いて必要な置換基を導入するための特定の位置での官能基化が含まれます。 反応条件には、通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法
H-151の工業生産方法の詳細は広く公開されていませんが、この化合物は、いくつかの化学薬品サプライヤーによって研究グレードの量で生産されています。生産プロセスには、化合物の純度と安定性を確保するための厳しい品質管理対策が含まれます。 この化合物は、通常、-20°Cで保管することにより、長期間にわたってその完全性を維持します .
化学反応の分析
反応の種類
H-151は、以下を含むいくつかの種類の化学反応を起こします。
共有結合: H-151は、STINGの91位にあるシステイン残基に共有結合し、そのパルミトイル化とクラスター化を阻害します.
リン酸化の阻害: H-151は、STINGシグナル伝達経路の重要なステップであるTANK結合キナーゼ1(TBK1)のリン酸化を減少させます.
一般的な試薬と条件
H-151を含む反応には、通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒が使用されます。化合物を完全に溶解させるために、超音波処理が推奨される場合があります。 反応は、化合物の活性と選択性を維持するために、制御された条件下で行われます .
生成される主な生成物
H-151とSTINGの反応から生成される主な生成物は、STINGの活性を阻害する共有結合性複合体です。 この阻害は、炎症性サイトカインとI型インターフェロンの産生量の減少につながります .
科学研究アプリケーション
H-151は、以下を含む幅広い科学研究アプリケーションを持っています。
科学的研究の応用
H-151 has a wide range of scientific research applications, including:
Cancer Research: The compound is investigated for its potential to inhibit tumor growth by modulating the immune response.
Neuroinflammation: H-151 is used to explore the role of the STING pathway in neuroinflammatory conditions.
Ophthalmology: Research has shown that H-151 can be used to treat neovascular age-related macular degeneration by inhibiting abnormal ocular angiogenesis.
作用機序
H-151は、STINGの91位にあるシステイン残基に共有結合することにより効果を発揮します。この結合は、STINGの活性化に不可欠なステップであるSTINGのパルミトイル化とクラスター化を阻害します。これらのステップをブロックすることにより、H-151はTBK1のリン酸化と、その後の炎症性サイトカインとI型インターフェロンの産生を効果的に減少させます。 このメカニズムにより、H-151は、STING経路とそのさまざまな疾患における役割を研究するための貴重なツールとなっています .
類似化合物との比較
H-151は、STING拮抗薬としての高い効力と選択性においてユニークです。類似の化合物には以下が含まれます。
C-170: パルミトイル化部位を標的とする別のSTING阻害剤.
C-178: パルミトイル化部位に結合することによりSTINGを阻害する化合物.
NO2-FAs: パルミトイル化部位を修飾することによりSTINGを阻害するニトロ脂肪酸.
これらの化合物と比較して、H-151は、ヒトおよびマウスのSTINGの両方で阻害において優れた効果を示しており、研究アプリケーションに適した選択肢となっています .
特性
IUPAC Name |
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-12-7-9-13(10-8-12)19-17(21)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZDIKVQFMCLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941987-60-6 | |
| Record name | 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


